5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one
Description
5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one (CAS: 118876-55-4) is a heterocyclic compound featuring a dihydroquinolin-2-one core. Key structural elements include:
- 8-{[2-(Trifluoromethyl)phenyl]methoxy} substituent: Introduces lipophilicity and steric bulk due to the trifluoromethyl (CF₃) group, which is known to improve bioavailability and resistance to oxidative degradation .
- Dihydroquinolin-2-one scaffold: Provides a planar aromatic system capable of hydrogen bonding via the lactam moiety.
The compound is commercially available from multiple suppliers (e.g., MolPort, AKOS), indicating its relevance in medicinal chemistry or agrochemical research .
Properties
IUPAC Name |
5-acetyl-8-[[2-(trifluoromethyl)phenyl]methoxy]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO3/c1-11(24)13-6-8-16(18-14(13)7-9-17(25)23-18)26-10-12-4-2-3-5-15(12)19(20,21)22/h2-9H,10H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOJVVNPSBQYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC(=O)NC2=C(C=C1)OCC3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a multi-step approach:
- Construction of the quinolinone core with appropriate substitution.
- Introduction of the acetyl group at the 5-position.
- Formation of the arylmethoxy substituent bearing the trifluoromethyl group at the 8-position.
The key challenge lies in selective functionalization at the 5 and 8 positions of the quinolinone ring and the installation of the trifluoromethyl-substituted aryl ether.
Preparation of the Quinolinone Core
The quinolinone skeleton is typically prepared via classical methods such as:
- Cyclization of 2-aminobenzophenone derivatives under acidic or basic conditions.
- Skraup or Friedländer synthesis variants adapted for substituted quinolinones.
For the target compound, the quinolinone core must be substituted at the 5 and 8 positions to allow further functionalization.
Introduction of the 5-Acetyl Group
The acetyl group at the 5-position can be introduced by:
- Electrophilic aromatic substitution (EAS) using acetylating agents such as acetyl chloride or acetic anhydride in the presence of Lewis acids.
- Alternatively, bromination at the 5-position followed by palladium-catalyzed acetylation can be employed, as indicated by the availability of 5-(2-bromoacetyl)-8-(phenylmethoxy)-1,2-dihydroquinolin-2-one (CAS No. 100331-89-3), which suggests a brominated intermediate precursor for acetylation.
This brominated intermediate provides a versatile handle for further substitution, including the installation of the trifluoromethyl-substituted aryl ether.
Formation of the 8-{[2-(trifluoromethyl)phenyl]methoxy} Substituent
The 8-position substitution with a 2-(trifluoromethyl)phenylmethoxy group is most likely achieved by:
- Nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis involving the reaction of the 8-hydroxyquinolinone intermediate with 2-(trifluoromethyl)benzyl bromide or chloride.
- The trifluoromethyl group is introduced via the aryl moiety prior to ether formation, often through commercially available trifluoromethyl-substituted benzyl halides.
Representative Synthetic Route (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Quinolinone core synthesis | Cyclization of 2-aminobenzophenone derivative | Formation of 1,2-dihydroquinolin-2-one scaffold |
| 2 | Bromination | NBS or Br2 at 5-position | 5-Bromoquinolinone intermediate |
| 3 | Acetylation | Palladium-catalyzed coupling with acetyl source or direct acylation | 5-Acetylquinolinone derivative |
| 4 | Ether formation | Williamson ether synthesis with 2-(trifluoromethyl)benzyl bromide, base (e.g., K2CO3), solvent (e.g., DMF) | 8-{[2-(trifluoromethyl)phenyl]methoxy}-quinolinone |
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred for ether formation due to their ability to solubilize both nucleophiles and electrophiles.
- Bases: Potassium carbonate or cesium carbonate are commonly used to deprotonate the hydroxy group for Williamson ether synthesis.
- Temperature: Moderate heating (50–100 °C) is typically required to drive the etherification to completion.
- Catalysts: Palladium catalysts may be used for acetylation via cross-coupling reactions if starting from brominated intermediates.
Related Synthetic Insights from Literature
- The use of trifluoromethylated benzyl halides is well-documented in the synthesis of trifluoromethyl-substituted ethers, providing high regioselectivity and yield.
- Quinolinone derivatives with substituted acetyl groups have been synthesized via bromoacetyl intermediates , which allow further functionalization through nucleophilic substitution or cross-coupling.
- The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity, making the etherification step critical for maintaining the integrity of this moiety.
Summary Table of Key Preparation Steps
| Step Number | Intermediate/Product | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| 1 | Quinolinone core | 2-Aminobenzophenone derivatives | Acid/base catalysis, heat | 70–85% | Base scaffold formation |
| 2 | 5-Bromoquinolinone | NBS or Br2 | Room temp to reflux | 60–75% | Selective bromination |
| 3 | 5-Acetylquinolinone | Acetyl chloride or Pd-catalyst + acetyl source | Lewis acid catalysis or cross-coupling | 65–80% | Acetyl group installation |
| 4 | Final compound | 2-(Trifluoromethyl)benzyl bromide, base | 50–100 °C, DMF, K2CO3 | 70–90% | Ether formation via Williamson synthesis |
Research Findings and Considerations
- The regioselectivity of substitution at positions 5 and 8 is crucial and can be controlled by the choice of starting materials and reaction conditions.
- The stability of trifluoromethyl groups under etherification conditions is generally high, but care must be taken to avoid harsh conditions that might degrade the CF3 substituent.
- Use of brominated intermediates allows for flexible synthetic routes, including palladium-catalyzed cross-coupling reactions, which can improve yields and selectivity.
- The choice of base and solvent in the etherification step significantly affects the reaction rate and product purity.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinolinone core or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and bases (e.g., potassium carbonate) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at different positions on the molecule.
Scientific Research Applications
5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below compares the target compound with structurally related derivatives from patents and commercial sources:
Key Observations:
- Core Diversity: The dihydroquinolin-2-one core (target compound) offers distinct electronic properties compared to isoxazolines (sarolaner) or pyridine-thiazoles. Its lactam group enables hydrogen bonding, which may enhance target binding in biological systems.
- Trifluoromethyl Group : Present in all compared compounds, the CF₃ group improves lipophilicity and metabolic resistance. However, its placement on a benzyloxy substituent (target compound) introduces steric effects that may influence receptor interaction .
- Acetyl vs. Sulfonyl/Pyridyl Groups : The 5-acetyl group in the target compound contrasts with sulfonyl or pyridyl substituents in analogs. Acetyl groups may reduce oxidative metabolism compared to sulfonamides, which are prone to enzymatic cleavage .
Biological Activity
5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one (CAS Number: 1312117-85-3) is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₉H₁₄F₃NO₃
- Molecular Weight : 361.32 g/mol
- Appearance : Not specified in the available data
- Solubility : Not specified in the available data
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways, particularly those involved in inflammation and cancer progression. Quinoline derivatives have been shown to exhibit anti-inflammatory and anticancer properties through mechanisms such as:
- Inhibition of Cyclooxygenase Enzymes (COX) : Many quinoline derivatives have demonstrated the ability to inhibit COX-1 and COX-2, which are critical in the inflammatory response and cancer progression.
- Induction of Apoptosis : Some studies suggest that this compound may promote apoptotic pathways in cancer cells, leading to reduced cell viability.
Anticancer Activity
Research has indicated that quinoline derivatives possess significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : A study evaluating similar quinoline derivatives found that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity against MCF-7 breast cancer cells compared to other derivatives. The mechanism involved increased lipophilicity, which improved cellular uptake and cytotoxic potential .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | Not specified | MCF-7 |
| Trifluoromethyl derivatives (similar structure) | Varied (lower than control) | MCF-7 |
Anti-inflammatory Activity
The anti-inflammatory potential of quinoline derivatives has been explored through various assays:
- Nitric Oxide Production Inhibition : Compounds similar to this compound have been shown to inhibit LPS-stimulated nitric oxide production in RAW 264.7 macrophages, indicating their potential as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is closely related to their chemical structure. The presence of a trifluoromethyl group has been associated with increased potency against specific targets:
- Quantitative Structure–Activity Relationship (QSAR) studies have suggested that modifications at the C-7 and C-8 positions of the quinoline ring can significantly influence both anticancer and anti-inflammatory activities .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Triazole-Quinoline Derivatives : This research highlighted that modifications in the quinoline structure could lead to selective inhibition of acetylcholinesterase and enhanced anticancer activity against various cell lines .
- Zebrafish Model Evaluation : In vivo studies using zebrafish embryos demonstrated that certain trifluoromethylated quinolines exhibited potent growth inhibition, providing insights into their developmental toxicity and potential therapeutic applications .
Q & A
Basic: What are the key considerations for synthesizing 5-acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one, and how can intermediates be characterized?
Methodological Answer:
Synthesis typically involves coupling the trifluoromethyl-substituted benzyl ether moiety to the quinolinone core. Key steps include:
- Suzuki-Miyaura Cross-Coupling: Use phenylboronic acids (e.g., 2-(trifluoromethyl)phenylboronic acid) with halogenated quinolinones under palladium catalysis .
- Acetylation: Introduce the acetyl group via Friedel-Crafts acylation or direct substitution.
- Intermediate Characterization: Employ -/-NMR to confirm regioselectivity, and LC-MS for purity (>95%). For crystallographic validation, use X-ray diffraction (SHELX for refinement ).
Basic: How is X-ray crystallography applied to resolve structural ambiguities in this compound?
Methodological Answer:
- Data Collection: High-resolution synchrotron data is preferred for accurate electron density mapping.
- Refinement: Use SHELXL for small-molecule refinement; address disorder in the trifluoromethyl group by refining anisotropic displacement parameters .
- Visualization: ORTEP-III (with GUI) generates thermal ellipsoid plots to highlight steric interactions between the acetyl group and methoxy substituents .
Advanced: How can synthetic routes be optimized to minimize competing side reactions (e.g., acetyl migration or ether cleavage)?
Methodological Answer:
- Reaction Parameter Screening: Vary temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd(PPh) vs. PdCl(dppf)) to suppress side products.
- In Situ Monitoring: Use -NMR to track trifluoromethyl group stability during coupling .
- Post-Reaction Quenching: Add ethylenediaminetetraacetic acid (EDTA) to chelate residual metal catalysts and prevent degradation.
Advanced: How should researchers address contradictions between computational predictions and experimental data (e.g., NMR vs. DFT-calculated chemical shifts)?
Methodological Answer:
- DFT Calibration: Optimize molecular geometry at the B3LYP/6-311+G(d,p) level and compare -NMR shifts using the gauge-independent atomic orbital (GIAO) method.
- Solvent Effects: Include implicit solvent models (e.g., PCM for DMSO) to improve shift accuracy.
- Crystallographic Validation: Cross-check experimental X-H bond lengths (from SHELXL-refined structures) against DFT-optimized geometries .
Advanced: What strategies are effective for derivatizing the quinolinone core to study structure-activity relationships (SAR)?
Methodological Answer:
- Click Chemistry: Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) at the 8-methoxy position .
- Fluorine Scanning: Replace the trifluoromethyl group with CFO or CFH to probe electronic effects on bioactivity.
- Protecting Groups: Use tert-butyldimethylsilyl (TBS) to temporarily protect reactive hydroxyl groups during functionalization.
Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model binding poses in ATP-binding pockets; prioritize poses with hydrogen bonds to the quinolinone carbonyl.
- MD Simulations: Run 100-ns molecular dynamics (GROMACS) to assess stability of trifluoromethyl-phenyl interactions in hydrophobic pockets.
- Free Energy Calculations: Apply MM-PBSA to quantify binding affinities and correlate with experimental IC values.
Advanced: What analytical methods resolve solubility challenges in in vitro assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO-water gradients (≤1% DMSO) to maintain solubility without denaturing proteins.
- Surfactant Additives: Include 0.01% Tween-80 to stabilize colloidal dispersions.
- Dynamic Light Scattering (DLS): Monitor aggregation at 25°C and 37°C to identify optimal buffer conditions.
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- SPR Biosensing: Immobilize target proteins on CM5 chips to measure real-time binding kinetics (ka/kd).
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement by monitoring protein thermal stability shifts in lysates.
- Metabolomic Profiling: Use LC-HRMS to track downstream metabolite changes in treated vs. untreated cells.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
